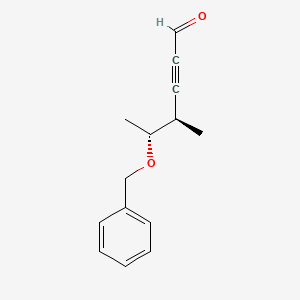
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: is a chemical compound with the molecular formula C14H16O2 . This compound is characterized by its unique structure, which includes a hexynal group, a methyl group, and a phenylmethoxy group. The (4R,5R) notation indicates the specific stereochemistry of the compound, which is crucial for its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexynal, methyl groups, and phenylmethoxy groups.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4S,5S)- and 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5S)- share structural similarities but differ in stereochemistry.
Uniqueness: The (4R,5R) stereochemistry of this compound gives it distinct chemical properties and reactivity compared to its stereoisomers.
Propiedades
Número CAS |
919114-33-3 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(4R,5R)-4-methyl-5-phenylmethoxyhex-2-ynal |
InChI |
InChI=1S/C14H16O2/c1-12(7-6-10-15)13(2)16-11-14-8-4-3-5-9-14/h3-5,8-10,12-13H,11H2,1-2H3/t12-,13-/m1/s1 |
Clave InChI |
YEFGZYTYLWXFEP-CHWSQXEVSA-N |
SMILES isomérico |
C[C@H](C#CC=O)[C@@H](C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C#CC=O)C(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


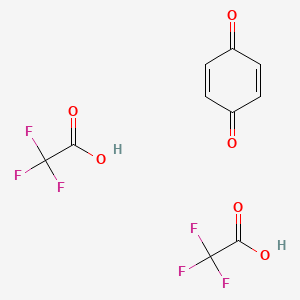
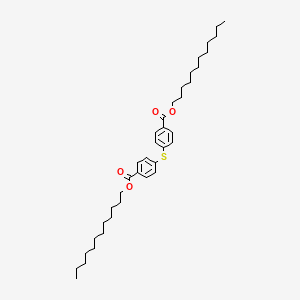
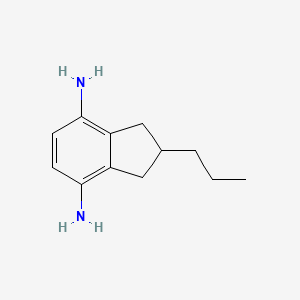
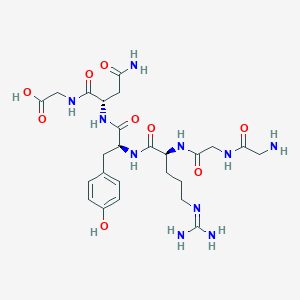

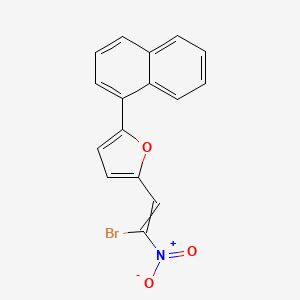
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
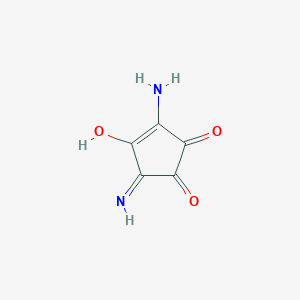
![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
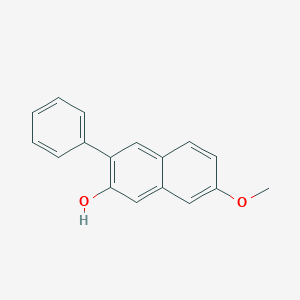
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
